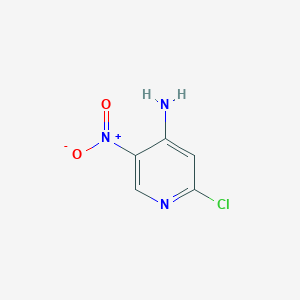

2-Chloro-5-nitropyridin-4-amine

Description

The exact mass of the compound 2-Chloro-5-nitropyridin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWBEPUOVBMENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448005 | |

| Record name | 2-chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2604-39-9 | |

| Record name | 2-chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-nitropyridin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The document details the primary synthetic pathway, the underlying reaction mechanism, and detailed experimental protocols.

Synthesis Pathway

The principal and most industrially viable route for the synthesis of 2-chloro-5-nitropyridin-4-amine is through the regioselective amination of 2,4-dichloro-5-nitropyridine. This process is a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichloro-5-nitropyridine, can be synthesized via a multi-step process commencing from 2-aminopyridine.

The overall synthesis can be outlined in the following stages:

-

Nitration of 2-aminopyridine: 2-aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine.

-

Hydrolysis of 2-amino-5-nitropyridine: The amino group is then hydrolyzed to a hydroxyl group under acidic conditions to form 2-hydroxy-5-nitropyridine.[1]

-

Chlorination of 2-hydroxy-5-nitropyridine: The hydroxyl group is subsequently chlorinated, and any other susceptible positions are also chlorinated, to produce the key intermediate, 2,4-dichloro-5-nitropyridine. This is typically achieved using a chlorinating agent such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[1]

-

Selective Amination of 2,4-dichloro-5-nitropyridine: The final step involves the selective amination of 2,4-dichloro-5-nitropyridine with ammonia. The reaction demonstrates high regioselectivity, with the amino group preferentially substituting the chlorine atom at the C4 position of the pyridine ring.[2]

The following diagram illustrates the overall synthesis pathway:

Caption: Overall synthesis pathway of 2-Chloro-5-nitropyridin-4-amine.

Reaction Mechanism

The selective amination of 2,4-dichloro-5-nitropyridine with ammonia proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The ammonia molecule, acting as a nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. The pyridine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group at the 5-position and the chlorine atoms.[2] This attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

The regioselectivity for the attack at the C4 position over the C2 position is attributed to the greater stabilization of the Meisenheimer complex. When the nucleophile attacks the C4 position, the negative charge can be delocalized onto the adjacent nitro group, providing significant resonance stabilization.

Step 2: Elimination of the Leaving Group

The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, 2-chloro-5-nitropyridin-4-amine.

The following diagram illustrates the reaction mechanism:

Caption: Mechanism of the nucleophilic aromatic substitution.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-chloro-5-nitropyridin-4-amine and its precursor.

| Reaction Stage | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Precursor Synthesis | 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃ | - | 100-105 | 5 hours | 95.3 |

| Final Product Synthesis | 2,4-Dichloro-5-nitropyridine | Aqueous or alcoholic ammonia (excess) | Ethanol or THF | Room Temp. - 100 | Varies (monitored by TLC) | Not explicitly stated, but expected to be high |

| Analogous Amination | 2,4-Dichloro-5-nitropyridine | Cyclopentylamine (1.0 equiv), Triethylamine (2.0 equiv) | Acetonitrile | Room Temp. | 10 minutes | Not explicitly stated |

Note: The yield for the final amination step with ammonia is not consistently reported in the literature but is expected to be high due to the favorable reaction mechanism. Yields will vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

Synthesis of 2,4-dichloro-5-nitropyridine (Precursor)

This protocol is adapted from established methods for the chlorination of hydroxypyridines.

Materials:

-

2-hydroxy-5-nitropyridine (0.1 mole, 14.0 g)

-

Phosphorus oxychloride (POCl₃) (50 g)

-

Phosphorus pentachloride (PCl₅) (0.12 mole, 25.0 g)

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ice water

-

40 wt% aqueous sodium hydroxide solution

Procedure:

-

In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride, 2-hydroxy-5-nitropyridine, and phosphorus pentachloride.[3]

-

Stir the mixture and heat to 100-105°C for 5 hours.[3]

-

After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.[3]

-

Slowly pour the residue into 120 g of ice water with vigorous stirring.[3]

-

Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[3]

-

Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane each time.[3]

-

Combine the organic phases and wash with 20 g of saturated brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by distillation.[3]

-

The resulting product is 2,4-dichloro-5-nitropyridine. A yield of 95.3% has been reported for a similar synthesis of 2-chloro-5-nitropyridine.[3]

Synthesis of 2-Chloro-5-nitropyridin-4-amine (Final Product)

This is a general protocol for the amination of 2,4-dichloro-5-nitropyridine.

Materials:

-

2,4-dichloro-5-nitropyridine (1.0 equivalent)

-

Aqueous or alcoholic solution of ammonia (excess)

-

Ethanol or Tetrahydrofuran (THF)

-

Pressure-rated reaction vessel (if heating is required)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a pressure-rated vessel, dissolve 2,4-dichloro-5-nitropyridine in a suitable solvent such as ethanol or THF.[2]

-

Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.[2]

-

Seal the vessel and stir the mixture at room temperature. If the reaction is slow, it can be heated to a moderate temperature (e.g., 50-100°C).[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield 2-chloro-5-nitropyridin-4-amine.

The following diagram provides a general workflow for the amination reaction:

Caption: General experimental workflow for the amination of 2,4-dichloro-5-nitropyridine.

References

Physical and chemical properties of 2-Chloro-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-nitropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its structural characteristics, spectral data, and a validated synthesis protocol.

Core Physical and Chemical Properties

2-Chloro-5-nitropyridin-4-amine is a yellow crystalline solid.[1] It is sparingly soluble in water.[1] The compound is a functionalized pyridine derivative containing chloro, nitro, and amino groups, which contribute to its reactivity and utility as a chemical building block.[1]

Table 1: Physical and Chemical Properties of 2-Chloro-5-nitropyridin-4-amine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN₃O₂ | [1] |

| Molecular Weight | 173.56 g/mol | [1] |

| Appearance | White to light yellow crystal powder | [2] |

| CAS Number | 2604-39-9 | [1] |

| Solubility | Sparingly soluble in water | [1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 2-Chloro-5-nitropyridin-4-amine.

Table 2: Spectral Data for 2-Chloro-5-nitropyridin-4-amine

| Spectrum Type | Data | Source(s) |

| ¹H-NMR (DMSO) | δ 8.85 (s, 1H), 7.37 (s, 2H), 6.96 (s, 1H) | [5] |

| ¹³C-NMR (DMSO) | δ 149.54, 149.24, 142.69, 142.33, 122.45 | [5] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of 2-Chloro-5-nitropyridin-4-amine, which is obtained as a co-product in the synthesis of 4-amino-2-chloro-3-nitropyridine.[2]

Experimental Procedure

-

Reaction Setup: Carefully dissolve 10.0 g of 2-Chloro-4-nitroaminopyridine (CAS: 14432-13-4) in 100 mL of concentrated sulfuric acid at room temperature in a suitable reaction vessel.

-

Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.

-

Quenching: After cooling the reaction solution to room temperature, slowly pour it into 250 g of crushed ice.

-

Neutralization: Adjust the pH of the mixture to 3 with concentrated ammonium hydroxide under ice bath conditions, ensuring the temperature is maintained below 20 °C. A yellow solid will precipitate.

-

Extraction: Separate the resulting yellow solid. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic layers and concentrate them. Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (from 4:1 to pure ethyl acetate) to yield 2.0 g of 2-Chloro-5-nitropyridin-4-amine (25% yield) and 6.0 g of 4-amino-2-chloro-3-nitropyridine (70% yield).[2]

Chemical Reactivity and Applications

2-Chloro-5-nitropyridin-4-amine serves as a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro group and the chloro substituent activates the pyridine ring for nucleophilic aromatic substitution reactions.[6] This reactivity allows for the introduction of various functional groups, making it a valuable precursor for the synthesis of more complex molecules.

The compound has been reported to exhibit antimicrobial and antitumor activities, highlighting its potential in drug discovery and development.[7] It is also utilized as an intermediate in the manufacturing of pesticides and herbicides.[7]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Chloro-5-nitropyridin-4-amine.

Caption: Synthesis workflow for 2-Chloro-5-nitropyridin-4-amine.

References

- 1. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-nitropyridin-4-amine CAS#: 2604-39-9 [amp.chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]

- 5. 2-Chloro-5-nitropyridin-4-amine | 2604-39-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

2-Chloro-5-nitropyridin-4-amine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Properties

2-Chloro-5-nitropyridin-4-amine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and applications.

| Identifier | Value |

| CAS Number | 2604-39-9 |

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| IUPAC Name | 2-chloro-5-nitropyridin-4-amine |

| Synonyms | 4-Amino-2-chloro-5-nitro-pyridine, 2-Chloro-4-amino-5-nitropyridine, 2-Chloro-5-nitro-pyridin-4-ylamine |

| InChI | InChI=1S/C5H4ClN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) |

| InChIKey | YKWBEPUOVBMENG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CN=C1Cl)N(=O)=O)N |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-nitropyridin-4-amine is presented below, offering a snapshot of its characteristics relevant to experimental design and handling.

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 155-156 °C |

| Boiling Point (Predicted) | 388.5 ± 37.0 °C |

| Density (Predicted) | 1.596 ± 0.06 g/cm³ |

| pKa (Predicted) | 0.63 ± 0.42 |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) |

Synthesis and Experimental Protocol

The synthesis of 2-Chloro-5-nitropyridin-4-amine can be achieved through the nitration of a substituted aminopyridine. A detailed experimental protocol for its preparation is provided below.

Synthesis of 2-Chloro-5-nitropyridin-4-amine

A common synthetic route to 2-Chloro-5-nitropyridin-4-amine involves the rearrangement of 2-Chloro-4-nitroaminopyridine in the presence of concentrated sulfuric acid. This process yields 2-Chloro-5-nitropyridin-4-amine as a significant product alongside an isomer.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, carefully dissolve 10.0 g of 2-Chloro-4-nitroaminopyridine (CAS: 14432-13-4) in 100 mL of concentrated sulfuric acid at room temperature.

-

Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.

-

Quenching: After cooling the reaction solution to room temperature, slowly pour it into 250 g of crushed ice with stirring.

-

Neutralization: Adjust the pH of the resulting mixture to 3 with concentrated ammonium hydroxide under an ice bath, ensuring the temperature is maintained below 20 °C. A yellow solid will precipitate.

-

Extraction: Separate the yellow solid by filtration. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic layers and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane:EtOAc gradient (from 4:1 to pure EtOAc) to yield 2.0 g of 2-Chloro-5-nitropyridin-4-amine (25% yield).

Applications in Synthetic Chemistry

2-Chloro-5-nitropyridin-4-amine serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactive sites—the chloro, amino, and nitro groups—allow for a variety of chemical transformations.

One notable application is its use as a precursor in the synthesis of inhibitors for Polo-like kinase 1 (PLK1), a key regulator of cell division and a target for cancer therapy. The general synthetic approach involves nucleophilic substitution of the chlorine atom and modification of the amino and nitro groups to build the desired molecular scaffold.

Experimental Workflow and Diagrams

To visually represent the logical flow of the synthesis and a potential application, the following diagrams are provided in the DOT language.

Synthesis Workflow

This diagram illustrates the key steps in the synthesis of 2-Chloro-5-nitropyridin-4-amine.

Caption: Synthesis workflow for 2-Chloro-5-nitropyridin-4-amine.

Application in Drug Discovery Logic

This diagram outlines the logical steps for utilizing 2-Chloro-5-nitropyridin-4-amine as a starting material in a drug discovery context, such as the development of PLK1 inhibitors.

Caption: Logical workflow for drug discovery from the starting material.

An In-depth Technical Guide to 2-Chloro-5-nitropyridin-4-amine: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitropyridin-4-amine is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, arising from the presence of a chloro, a nitro, and an amino group on the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Chloro-5-nitropyridin-4-amine, with a particular focus on its relevance in the field of drug development.

Molecular Structure and Properties

The molecular structure of 2-Chloro-5-nitropyridin-4-amine is characterized by a pyridine ring substituted at the 2, 4, and 5 positions. The presence of both electron-withdrawing (chloro and nitro groups) and electron-donating (amino group) substituents significantly influences the reactivity of the pyridine ring, making it amenable to various chemical transformations.

Table 1: Chemical Identifiers and Properties of 2-Chloro-5-nitropyridin-4-amine

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClN₃O₂ | [1] |

| Molecular Weight | 173.56 g/mol | [1] |

| CAS Number | 2604-39-9 | [1] |

| IUPAC Name | 2-chloro-5-nitropyridin-4-amine | [1] |

| Synonyms | 4-Amino-2-chloro-5-nitropyridine, 2-Chloro-4-amino-5-nitropyridine | [1] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 179-181 °C | [2] |

| pKa | 0.63±0.42 (Predicted) | |

| Solubility | Sparingly soluble in water |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 172.9992041 | [1] |

| Monoisotopic Mass | 172.9992041 | [1] |

| Topological Polar Surface Area | 84.7 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Synthesis of 2-Chloro-5-nitropyridin-4-amine

A common synthetic route to 2-Chloro-5-nitropyridin-4-amine involves the rearrangement of a nitroamine precursor. The following is a detailed experimental protocol based on literature reports.[2]

Experimental Protocol: Synthesis from 2-Chloro-4-nitroaminopyridine

Materials:

-

2-Chloro-4-nitroaminopyridine

-

Concentrated sulfuric acid

-

Crushed ice

-

Concentrated ammonium hydroxide

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Carefully dissolve 10.0 g of 2-Chloro-4-nitroaminopyridine in 100 mL of concentrated sulfuric acid at room temperature.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the solution to room temperature.

-

Slowly pour the reaction mixture into 250 g of crushed ice with stirring.

-

Under ice bath conditions, adjust the pH of the mixture to 3 with concentrated ammonium hydroxide, ensuring the temperature is maintained below 20 °C.

-

A yellow solid will precipitate. Separate the solid by filtration.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (from 4:1 to pure ethyl acetate) to yield 2-Chloro-5-nitropyridin-4-amine.

This reaction typically yields the desired product, 2-Chloro-5-nitropyridin-4-amine, along with its isomer, 4-amino-2-chloro-3-nitropyridine.[2]

References

Spectroscopic and Synthetic Profile of 2-Chloro-5-nitropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for the compound 2-Chloro-5-nitropyridin-4-amine (CAS Number: 2604-39-9). Due to the limited availability of direct experimental spectroscopic data in public databases, this document compiles available data and provides context through comparison with related isomers. This guide is intended to be a valuable resource for professionals in drug development and chemical research.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for 2-Chloro-5-nitropyridin-4-amine.[1][2]

Table 1: ¹H NMR Data for 2-Chloro-5-nitropyridin-4-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.85 | s | 1H | Pyridine-H |

| 7.37 | s | 2H | -NH₂ |

| 6.96 | s | 1H | Pyridine-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Data for 2-Chloro-5-nitropyridin-4-amine

| Chemical Shift (δ) ppm | Assignment |

| 149.54 | Pyridine-C |

| 149.24 | Pyridine-C |

| 142.69 | Pyridine-C |

| 142.33 | Pyridine-C |

| 122.45 | Pyridine-C |

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz

Experimental Protocols

Synthesis of 2-Chloro-5-nitropyridin-4-amine[2]

A synthetic route to obtain 2-Chloro-5-nitropyridin-4-amine involves the nitration of 2-Chloro-4-nitroaminopyridine. The process yields both 4-amino-2-chloro-3-nitropyridine and the target compound, 4-amino-2-chloro-5-nitropyridine.

Materials:

-

2-Chloro-4-nitroaminopyridine (CAS: 14432-13-4)

-

Concentrated sulfuric acid

-

Crushed ice

-

Concentrated ammonium hydroxide

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

At room temperature, 10.0 g of 2-Chloro-4-nitroaminopyridine is carefully dissolved in 100 mL of concentrated sulfuric acid.

-

The reaction mixture is then heated to 100 °C for 1 hour.

-

After completion, the solution is cooled to room temperature and slowly poured into 250 g of crushed ice.

-

The pH of the resulting mixture is adjusted to 3 with concentrated ammonium hydroxide under ice bath conditions, maintaining a temperature below 20 °C.

-

The resulting yellow solid is separated, and the aqueous layer is extracted three times with 200 mL of ethyl acetate.

-

The organic layers are combined and concentrated.

-

The residue is purified by silica gel column chromatography using a gradient elution from hexane:ethyl acetate (4:1) to pure ethyl acetate. This separation yields 4-amino-2-chloro-3-nitropyridine (70% yield) and 2-Chloro-5-nitropyridin-4-amine (25% yield).

General Protocol for NMR Data Acquisition

The following is a general procedure for acquiring NMR spectra for small organic molecules, which can be adapted for 2-Chloro-5-nitropyridin-4-amine.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include pulse width (typically a 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Use a standard ¹³C pulse sequence, often with proton decoupling (e.g., zgpg30).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualizations

The following diagrams illustrate the synthesis workflow, a general characterization process, and the structural relationship between 2-Chloro-5-nitropyridin-4-amine and a key isomer.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on 2-Chloro-5-nitropyridin-4-amine. It is intended for informational purposes for a scientific audience. Researchers should verify information and conduct their own experiments to determine the properties of this compound for their specific applications.

Introduction

2-Chloro-5-nitropyridin-4-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research as a chemical intermediate.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in drug discovery and development. These parameters critically influence bioavailability, formulation design, and shelf-life of any potential active pharmaceutical ingredient (API). This guide provides a summary of the known properties of 2-Chloro-5-nitropyridin-4-amine and details comprehensive experimental protocols for the determination of its solubility and stability profiles in accordance with established scientific and regulatory standards.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-nitropyridin-4-amine is presented in Table 1. These properties are essential for predicting its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Chemical Name | 2-Chloro-5-nitropyridin-4-amine | PubChem |

| Synonyms | 4-Amino-2-chloro-5-nitropyridine | PubChem |

| CAS Number | 2604-39-9 | [1] |

| Molecular Formula | C₅H₄ClN₃O₂ | [1] |

| Molecular Weight | 173.56 g/mol | [1] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 155-156 °C | ChemicalBook |

| Predicted pKa | 0.63 ± 0.42 | [1] |

Solubility Profile

Specific quantitative solubility data for 2-Chloro-5-nitropyridin-4-amine is not extensively available in the public domain. The compound is generally described as being sparingly soluble in water.[1] Table 2 provides a summary of the available qualitative solubility information. For drug development purposes, a solubility of greater than 60 µg/mL is often considered a benchmark for favorable intestinal absorption.[2]

| Solvent | Solubility | Source |

| Water | Sparingly soluble | [1] |

Given the limited data, experimental determination of the solubility of 2-Chloro-5-nitropyridin-4-amine in various physiologically relevant media (e.g., water, buffers at different pH values, simulated gastric and intestinal fluids) and organic solvents is crucial.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, the following standard methodologies are recommended for determining the aqueous and solvent solubility of 2-Chloro-5-nitropyridin-4-amine.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.[3]

Methodology:

-

Preparation: Add an excess amount of 2-Chloro-5-nitropyridin-4-amine to a known volume of the test solvent (e.g., purified water, pH buffers, ethanol) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve of known concentrations of 2-Chloro-5-nitropyridin-4-amine in the same solvent to quantify the solubility.

References

Starting materials for 2-Chloro-5-nitropyridin-4-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 2-Chloro-5-nitropyridin-4-amine, a key intermediate in medicinal chemistry and drug development. The synthesis predominantly proceeds through the key intermediate, 2,4-dichloro-5-nitropyridine, which is subsequently aminated. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data for the synthesis of this important building block.

Core Synthetic Strategy: An Overview

The synthesis of 2-Chloro-5-nitropyridin-4-amine is typically achieved in a two-stage process. The initial stage focuses on the synthesis of the crucial precursor, 2,4-dichloro-5-nitropyridine. Subsequently, this intermediate undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction at the C4 position with ammonia to yield the final product. The electron-withdrawing nitro group at the 5-position and the pyridine ring nitrogen activate the C4 position for nucleophilic attack, facilitating a highly regioselective amination.[1][2]

Stage 1: Synthesis of the Key Intermediate: 2,4-dichloro-5-nitropyridine

There are several established routes to synthesize 2,4-dichloro-5-nitropyridine, starting from different precursors. The choice of starting material can be influenced by factors such as availability, cost, and overall yield.

Route A: From 2-Hydroxypyridine Derivatives

A common pathway involves the chlorination of a 2-hydroxypyridine derivative. This multi-step process typically starts from 2-aminopyridine.

Synthetic Pathway from 2-Aminopyridine

Figure 1. Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine.

While this route is established, it can produce a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, requiring separation.

A more direct precursor is 2-hydroxy-5-nitropyridine, which can be chlorinated to give 2-chloro-5-nitropyridine. To obtain the target precursor, 2,4-dichloro-5-nitropyridine, a dihydroxypyridine or a derivative that can be converted to a dichlorinated species is necessary. A more relevant pathway starts from precursors that lead to the desired 2,4-dichloro substitution pattern.

A related and often preferred starting material is 4-chloro-5-nitro-2-hydroxypyridine, which can be synthesized from 4-chloro-3-nitropyridine.

Experimental Protocol: Synthesis of 4-Chloro-5-nitro-2-hydroxypyridine

This protocol is based on the reaction of 4-chloro-3-nitropyridine with potassium tert-butoxide and tert-butyl hydroperoxide.

-

Materials: 4-chloro-3-nitropyridine, potassium tert-butoxide, tert-butyl hydroperoxide (5.5 M in decane), tetrahydrofuran (THF), liquid ammonia, saturated ammonium chloride solution.

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, condense liquid ammonia in THF and cool to -78 °C.

-

Add potassium tert-butoxide solid to the solution and allow the mixture to warm slowly to -35 °C.

-

In a separate vessel, add tert-butyl hydroperoxide dropwise to a solution of 4-chloro-3-nitropyridine in THF at 0 °C.

-

Slowly add the resulting solution to the ammonia/tert-butoxide mixture, maintaining the temperature at -35 °C, and stir for 1.5 hours.

-

Quench the reaction with a saturated ammonium chloride solution and allow it to warm to room temperature overnight.

-

Concentrate the mixture under reduced pressure. The precipitated solid is filtered, washed with cold water, and dried under a vacuum to yield 4-chloro-5-nitropyridin-2-ol.[3]

-

Experimental Protocol: Chlorination of 2-Hydroxy-5-nitropyridine

This protocol describes the chlorination of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine. A similar principle applies to the di-chlorination of corresponding di-hydroxy precursors or the further chlorination of mono-chloro-hydroxy-pyridines.

-

Materials: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), N,N-diethylaniline.

-

Procedure:

-

Combine 2-hydroxy-5-nitropyridine, N,N-diethylaniline, and phosphorus oxychloride in a reaction flask.

-

Heat the mixture to 120-125 °C and maintain for 5-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to below 50 °C and remove excess phosphorus oxychloride under reduced pressure.

-

Pour the residue into crushed ice with stirring.

-

Filter the resulting solid, wash with cold water, and dry to obtain 2-chloro-5-nitropyridine.[4]

-

A patent describes the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride at 60 °C for 16 hours, with a reported yield of 89.5%.[5]

Route B: From 5-Nitrouracil

An alternative and efficient route to a related key intermediate, 2,4-dichloro-5-nitropyrimidine, starts from 5-nitrouracil. While this provides a pyrimidine core, the chemistry is highly relevant and analogous to pyridine synthesis, and this intermediate is sometimes used in similar applications.

Synthetic Pathway from 5-Nitrouracil

Figure 2. Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil.

Experimental Protocol: Synthesis of 2,4-dichloro-5-nitropyrimidine

-

Materials: 5-nitrouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline, DMF, dichloroethane.

-

Procedure:

-

In a four-necked flask, add 5-nitrouracil to phosphorus oxychloride.

-

Heat the mixture to 50 °C and then add DMF, controlling the temperature between 50 °C and 100 °C, followed by reflux.

-

Monitor the reaction by gas chromatography.

-

After completion, recover the phosphorus oxychloride under reduced pressure until a solid precipitates.

-

Cool the residue and add dichloroethane, followed by pouring the mixture into ice water.

-

Separate the organic layer, treat with activated carbon, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloro-5-nitropyrimidine. A yield of 80% has been reported for this process.[6]

-

A patent for a similar process leading to 2,4-dichloro-5-aminopyrimidine describes the synthesis of 2,4-dichloro-5-nitropyrimidine from 5-nitrouracil using phosphorus oxychloride with a reported assay yield of 84%.[7]

Quantitative Data for 2,4-dichloro-5-nitropyridine Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 60 | 16 | 89.5 | [5] |

| 5-Nitrouracil | POCl₃, N,N-dimethylaniline, DMF | Dichloroethane | 50-110 (reflux) | - | 80 | [6] |

| 5-Nitrouracil | POCl₃ | - | - | - | 84 | [7] |

Stage 2: Regioselective Amination of 2,4-dichloro-5-nitropyridine

The final step in the synthesis of 2-Chloro-5-nitropyridin-4-amine is the selective amination of 2,4-dichloro-5-nitropyridine at the C4 position. The C4 position is more activated towards nucleophilic attack and is sterically more accessible than the C2 position, leading to a high degree of regioselectivity with primary amines and ammonia.[2]

Synthetic Pathway for Amination

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

The Advent of a Key Synthetic Building Block: A Literature Review on the Discovery of 2-Chloro-5-nitropyridin-4-amine

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Chloro-5-nitropyridin-4-amine, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Geared towards researchers, scientists, and professionals in drug development, this document details the historical context of its synthesis, outlines key experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathways.

Introduction

2-Chloro-5-nitropyridin-4-amine, with the CAS number 2604-39-9, is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a pyridine ring substituted with chloro, nitro, and amino groups, makes it a valuable precursor for a wide range of more complex molecules.[1][2] This compound is notably used in the synthesis of various therapeutic agents, including those with antimicrobial and antitumor activities, as well as in the formulation of pesticides.[1][3]

Historical Context and Discovery

While a singular "discovery" event of 2-Chloro-5-nitropyridin-4-amine is not explicitly documented in a standalone publication, its emergence is intrinsically linked to the broader exploration of pyridine chemistry, particularly the nitration of aminopyridines. The foundational work in this area can be traced back to the early 20th century, with significant contributions that paved the way for the synthesis of various nitropyridine derivatives.[4]

A key precursor in many synthetic routes to substituted pyridines is 2-amino-5-nitropyridine. The synthesis of this compound is typically achieved through the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids.[4] This reaction, which selectively introduces a nitro group at the fifth position of the pyridine ring, was a significant step in the development of functionalized pyridines.[4] While not the direct synthesis of the title compound, this methodology established the fundamental chemistry for introducing the nitro group, a critical feature of 2-Chloro-5-nitropyridin-4-amine. Later synthetic advancements, detailed in various patents, describe the direct synthesis of 2-Chloro-5-nitropyridin-4-amine, often as a co-product with its isomer, 4-amino-2-chloro-3-nitropyridine, through the nitration of 2-chloro-4-aminopyridine.

Synthetic Methodologies

The synthesis of 2-Chloro-5-nitropyridin-4-amine is typically achieved through a multi-step process. Modern methods, primarily found in patent literature, provide detailed experimental protocols. A common approach involves the nitration of a substituted aminopyridine.

Key Synthetic Pathway: Nitration of 2-Chloro-4-aminopyridine

A prevalent method for the synthesis of 2-Chloro-5-nitropyridin-4-amine involves the nitration of 2-chloro-4-aminopyridine. This reaction typically yields a mixture of isomers, which then require separation.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-nitropyridin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-chloro-5-nitropyridin-4-amine and its derivatives. These compounds are valuable intermediates in the fields of medicinal chemistry and agrochemicals, serving as building blocks for a wide range of biologically active molecules.[1] This document details the synthesis of the key precursor, 2,4-dichloro-5-nitropyridine, and the subsequent regioselective amination to yield the desired 4-amino derivatives. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate practical application in a research and development setting.

Synthesis of the Key Precursor: 2,4-Dichloro-5-nitropyridine

The primary precursor for the synthesis of 2-chloro-5-nitropyridin-4-amine derivatives is 2,4-dichloro-5-nitropyridine. This intermediate can be prepared through several synthetic routes, with the most common starting from 4-hydroxypyridine.

A representative synthetic pathway for 2,4-dichloro-5-nitropyridine is outlined below:

Caption: Synthetic pathway to 2,4-dichloro-5-nitropyridine.

Experimental Protocol: Synthesis of 2,4-dichloro-5-nitropyridine

A common laboratory-scale synthesis involves a three-step process starting from 4-hydroxypyridine.[2]

Step 1: Synthesis of 4-Hydroxy-3-nitropyridine

-

Nitration: 4-Hydroxypyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

Step 2: Synthesis of 4-Chloro-3-nitropyridine

-

Chlorination: The resulting 4-hydroxy-3-nitropyridine is then chlorinated, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.

Step 3: Synthesis of 2,4-dichloro-5-nitropyridine

-

Nitration and Chlorination: 2-hydroxy-4-chloro-5-nitropyridine is suspended in a solvent like toluene, and phosphorus oxychloride is added. The mixture is heated to reflux for several hours. After cooling and concentration, the residue is worked up to yield 2,4-dichloro-5-nitropyridine.[2]

Synthesis of 2-Chloro-5-nitropyridin-4-amine Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The primary method for synthesizing 2-chloro-5-nitropyridin-4-amine derivatives is the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloro-5-nitropyridine. The pyridine ring is activated towards nucleophilic attack by the two electron-withdrawing chlorine atoms and the strongly electron-withdrawing nitro group.[3][4]

Regioselectivity of Amination

A critical aspect of this synthesis is the regioselectivity of the amination reaction. For primary and secondary amines, the substitution occurs preferentially at the C4 position. This is because the C4 position is more activated and sterically more accessible than the C2 position.[3] The attack of the nucleophile at the C4 position allows for the formation of a more stable Meisenheimer intermediate, where the negative charge can be delocalized onto the adjacent nitro group.[4]

Caption: General mechanism for the SNAr reaction at the C4 position.

Experimental Protocols for Amination

The following are representative protocols for the amination of 2,4-dichloro-5-nitropyridine with various amines.

Protocol 2.2.1: General Procedure for Reaction with Primary and Secondary Amines [3]

-

Materials:

-

2,4-dichloro-5-nitropyridine (1.0 equiv)

-

Primary or secondary amine (1.0 - 1.2 equiv)

-

Base (e.g., Triethylamine or Potassium Carbonate, 2.0 equiv)

-

Solvent (e.g., Ethanol or Acetonitrile)

-

-

Procedure:

-

Dissolve 2,4-dichloro-5-nitropyridine in the chosen solvent in a round-bottom flask.

-

Add the primary or secondary amine to the solution.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 2.2.2: Reaction with Ammonia [3]

-

Materials:

-

2,4-dichloro-5-nitropyridine (1.0 equiv)

-

Aqueous or alcoholic solution of ammonia (excess)

-

Solvent (e.g., Ethanol or THF)

-

Pressure-rated vessel

-

-

Procedure:

-

Dissolve 2,4-dichloro-5-nitropyridine in the solvent in a pressure-rated vessel.

-

Add an excess of the ammonia solution.

-

Seal the vessel and stir the mixture at room temperature or heat to 50-100°C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully vent the vessel.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Perform an aqueous workup and purify the product as described in Protocol 2.2.1.

-

Protocol 2.2.3: Specific Example with Cyclopentylamine [3]

-

Procedure:

-

In a round-bottom flask, dissolve 2.0 mmol of 2,4-dichloro-5-nitropyridine in 2 mL of anhydrous acetonitrile.

-

In a separate vial, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in 2 mL of anhydrous acetonitrile.

-

Slowly add the amine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature. A dark yellow solution is expected to form.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Work up the residue with ethyl acetate and water.

-

Data Presentation: Synthesis of 2-Chloro-5-nitropyridin-4-amine Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various 2-chloro-5-nitropyridin-4-amine derivatives.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Ammonia | - | Dioxane | 100 | 4 | 2-Chloro-5-nitropyridin-4-amine | 95 | [4] |

| Cyclopentylamine | Triethylamine | Acetonitrile | Room Temp. | 0.17 | N-cyclopentyl-2-chloro-5-nitropyridin-4-amine | High (not specified) | [3][4] |

| Diethylamine | iPrNEt | Chloroform | 40 | - | N,N-diethyl-2-chloro-5-nitropyridin-4-amine | >9:1 regioselectivity | [5] |

| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6 | 4-(2-Chloro-5-nitropyridin-4-yl)morpholine | 94 | [4] |

| Phenol | K₂CO₃ | DMF | 80 | 12 | 2-Chloro-4-phenoxy-5-nitropyridine | 92 | [4] |

| Sodium Methoxide | - | Methanol | Reflux | 2 | 2-Chloro-4-methoxy-5-nitropyridine | 88 | [4] |

Note: Yields are illustrative and can vary based on the specific experimental conditions.

Conclusion

The synthesis of 2-chloro-5-nitropyridin-4-amine derivatives is a well-established process that relies on the regioselective nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize a variety of these valuable intermediates. The high degree of regioselectivity and generally good yields make this a robust and versatile synthetic strategy for accessing a diverse range of substituted aminopyridines for further molecular exploration and development.

References

Methodological & Application

Synthetic Applications of 2-Chloro-5-nitropyridin-4-amine in Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitropyridin-4-amine is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical research. Its unique electronic and structural features, including a pyridine ring activated by an electron-withdrawing nitro group and a strategically positioned chlorine atom, make it a reactive substrate for a variety of chemical transformations. The presence of the amino group provides an additional site for functionalization, allowing for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the key synthetic applications of 2-chloro-5-nitropyridin-4-amine.

Key Synthetic Applications

The primary synthetic utility of 2-Chloro-5-nitropyridin-4-amine lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom serves as a good leaving group. The electron-withdrawing nitro group at the 5-position and the pyridine nitrogen atom activate the ring towards nucleophilic attack. Additionally, the amino group at the C4 position can be exploited for further derivatization, often after the initial substitution at the C2 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C2 position of 2-Chloro-5-nitropyridin-4-amine is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a cornerstone for the synthesis of substituted 4-amino-5-nitropyridine derivatives, which are important intermediates for various bioactive molecules.

The reaction of 2-Chloro-5-nitropyridin-4-amine with primary and secondary amines is a common method for the synthesis of N-substituted 4-amino-5-nitropyridine derivatives. These products are often precursors to potent kinase inhibitors and other therapeutic agents.

General Reaction Scheme:

Caption: General workflow for the SNAr reaction of 2-Chloro-5-nitropyridin-4-amine with amines.

Experimental Protocol: Synthesis of N-Cyclopentyl-5-nitro-2,4-diaminopyridine (Analogous Procedure)

This protocol is adapted from the amination of the related compound 2,4-dichloro-5-nitropyridine and serves as a representative procedure.[1]

Materials:

-

2-Chloro-5-nitropyridin-4-amine (1.0 equiv)

-

Cyclopentylamine (1.1 equiv)

-

Triethylamine (2.0 equiv)

-

Anhydrous Acetonitrile (or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-5-nitropyridin-4-amine in anhydrous acetonitrile to a concentration of approximately 0.5 M.

-

Add cyclopentylamine to the solution with stirring.

-

Add triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative for SNAr with Amines):

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentylamine | Et3N | Acetonitrile | RT | 0.17 | High (not specified) | [1] |

| Ammonia | - | Ethanol/THF | 50-100 | - | - | [1] |

| Primary Amines | K2CO3 | Ethanol | 50-80 | - | - | [1] |

Synthesis of 2-Chloro-5-nitropyridin-4-amine

While this document focuses on the applications of the title compound, understanding its synthesis is crucial for its availability. A common method involves the rearrangement of 2-Chloro-4-nitroaminopyridine.

Reaction Scheme for Synthesis:

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. This application note provides a detailed protocol for the nucleophilic aromatic substitution on 2-Chloro-5-nitropyridin-4-amine. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position and the inherent electron-deficient nature of the pyridine ring. The chlorine atom at the 2-position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. The presence of the amino group at the 4-position modulates the reactivity of the substrate. This reaction is instrumental in the synthesis of a diverse range of substituted pyridines, which are key intermediates in the development of pharmaceuticals and other functional organic materials.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the departure of the chloride leaving group, yielding the substituted product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution on 2-Chloro-5-nitropyridin-4-amine with various nucleophiles. These values are based on general principles of SNAr on activated halopyridines and may require optimization for specific substrates and scales.

| Nucleophile | Reagent(s) | Solvent | Base | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |

| Aniline | Aniline | DMF | K₂CO₃ | 100-120 | 6-12 | N²-phenyl-5-nitropyridine-2,4-diamine | 80-90 |

| Piperidine | Piperidine | Ethanol | Et₃N | Reflux | 3-6 | 2-(Piperidin-1-yl)-5-nitropyridin-4-amine | 85-95 |

| Sodium Methoxide | NaOMe | Methanol | - | Reflux | 2-4 | 2-Methoxy-5-nitropyridin-4-amine | 75-85 |

| Thiophenol | Thiophenol | DMF | K₂CO₃ | 80-100 | 4-8 | 2-(Phenylthio)-5-nitropyridin-4-amine | 70-80 |

Signaling Pathway: General Mechanism of SNAr

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

This section provides detailed methodologies for the nucleophilic aromatic substitution on 2-Chloro-5-nitropyridin-4-amine with an amine and an alkoxide as representative nucleophiles.

Protocol 1: Reaction with a Primary Amine (e.g., Aniline)

Materials:

-

2-Chloro-5-nitropyridin-4-amine

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-nitropyridin-4-amine (1.0 equiv.).

-

Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

-

Add aniline (1.1 equiv.) to the solution.

-

Add anhydrous potassium carbonate (1.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:EtOAc 1:1).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine (2 x volume of DMF).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure N²-phenyl-5-nitropyridine-2,4-diamine.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

Materials:

-

2-Chloro-5-nitropyridin-4-amine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-nitropyridin-4-amine (1.0 equiv.) in anhydrous methanol (concentration approx. 0.2-0.5 M).

-

Add sodium methoxide (1.2 equiv.) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., Hexane:EtOAc 1:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by recrystallization or flash column chromatography to obtain pure 2-Methoxy-5-nitropyridin-4-amine.

Experimental Workflow

Caption: General experimental workflow for SNAr.

Safety Precautions

-

2-Chloro-5-nitropyridin-4-amine is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Many organic solvents (e.g., DMF, Methanol, Ethyl Acetate) are flammable and/or toxic. Work in a well-ventilated fume hood.

-

Bases such as potassium carbonate and sodium methoxide are corrosive and/or moisture-sensitive. Handle with care.

-

Always consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.

Role of 2-Chloro-5-nitropyridin-4-amine in the synthesis of fungicides and plant growth regulators

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-5-nitropyridin-4-amine is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic amino group, and an electron-withdrawing nitro group, makes it a valuable precursor for creating diverse chemical libraries. In the agrochemical sector, this compound and its derivatives are instrumental in the development of next-generation fungicides and plant growth regulators, contributing to enhanced crop protection and yield. These application notes provide a comprehensive overview of its utility, complete with detailed experimental protocols and data.

Application in Fungicide Synthesis

While direct fungicidal activity of 2-Chloro-5-nitropyridin-4-amine is not extensively documented, its structural motifs are present in numerous fungicidal compounds. The amino group provides a convenient handle for derivatization, particularly through the formation of urea and thiourea linkages. These functional groups are known to be present in a wide range of fungicides.

General Synthesis of Pyridine-Based Thiourea Derivatives:

A common strategy for synthesizing potential fungicides from 2-Chloro-5-nitropyridin-4-amine involves its reaction with various isothiocyanates to form N,N'-disubstituted thiourea derivatives. The general reaction scheme is depicted below.

Caption: General synthesis of thiourea derivatives.

Experimental Protocol: Synthesis of N-(2-chloro-5-nitropyridin-4-yl)-N'-phenylthiourea

This protocol describes a representative synthesis of a thiourea derivative from 2-Chloro-5-nitropyridin-4-amine.

Materials:

-

2-Chloro-5-nitropyridin-4-amine

-

Phenyl isothiocyanate

-

Anhydrous acetonitrile

-

Triethylamine (optional, as a base)

-

Standard laboratory glassware for synthesis and purification

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-nitropyridin-4-amine (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add phenyl isothiocyanate (1.1 equivalents).

-

If required, a catalytic amount of triethylamine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC.

-

Upon completion (typically within 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(2-chloro-5-nitropyridin-4-yl)-N'-phenylthiourea.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fungicidal Activity of Related Pyridine Derivatives:

| Compound Class | Target Fungi | Activity (EC₅₀/Inhibition) | Reference |

| Pyrazole Urea Derivatives | Sclerotinia sclerotiorum | 90.5% inhibition at 100 ppm | [1] |

| Benzoylurea Derivatives | Botrytis cinerea | 50.15% inhibition at 50 µg/mL | [2] |

| Benzoylurea Derivatives | Rhizoctonia solani | 89.74% inhibition at 50 µg/mL | [2] |

| 1,2,4-Triazole Thioureas | Phomopis obscurans | Good activity | [3] |

Application in Plant Growth Regulator Synthesis

A significant application of aminopyridine derivatives is in the synthesis of plant growth regulators. A prominent example is Forchlorfenuron (KT-30), a highly active cytokinin, which is chemically N-(2-chloro-4-pyridyl)-N'-phenylurea.[4] Although synthesized from the isomeric 4-amino-2-chloropyridine, the synthetic methodology is directly applicable to 2-Chloro-5-nitropyridin-4-amine for the creation of novel urea-based plant growth regulators.

General Synthesis of Pyridine-Based Urea Derivatives:

The synthesis of N-pyridyl-N'-phenylurea derivatives, potent plant growth regulators, is typically achieved through the reaction of an aminopyridine with a phenyl isocyanate.

Caption: General synthesis of urea derivatives.

Experimental Protocol: Synthesis of N-(2-chloro-5-nitropyridin-4-yl)-N'-phenylurea

This protocol provides a method for the synthesis of a potential plant growth regulator analogous to Forchlorfenuron.

Materials:

-

2-Chloro-5-nitropyridin-4-amine

-

Phenyl isocyanate

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware for synthesis and purification

-

Magnetic stirrer

-

Rotary evaporator

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-Chloro-5-nitropyridin-4-amine (1.0 equivalent) in anhydrous dichloromethane.

-

While stirring the solution at room temperature, add phenyl isocyanate (1.05 equivalents) dropwise.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(2-chloro-5-nitropyridin-4-yl)-N'-phenylurea.

-

The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Plant Growth Regulatory Activity of a Related Compound:

Forchlorfenuron (KT-30) exhibits potent cytokinin-like activity, promoting cell division and differentiation. The biological activity of this class of compounds underscores the potential of derivatives of 2-Chloro-5-nitropyridin-4-amine as novel plant growth regulators.

| Compound | Activity Type | Effects |

| Forchlorfenuron (KT-30) | Cytokinin | Promotes tissue growth, bud development, and green preservation. Increases yield in various fruit crops.[4] |

2-Chloro-5-nitropyridin-4-amine is a high-value intermediate for the synthesis of novel fungicides and plant growth regulators. The protocols and data presented herein provide a solid foundation for researchers to explore the derivatization of this molecule and to screen the resulting compounds for potent agrochemical activities. The synthesis of urea and thiourea derivatives represents a particularly promising avenue for the discovery of new lead compounds in crop protection and enhancement. Further research into the structure-activity relationships of these derivatives will be crucial for the development of highly effective and environmentally benign agricultural products.

References

- 1. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]

- 2. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 2-Chloro-5-nitropyridin-4-amine via Nitration of 2-Chloropyridine-N-oxide

Introduction

This document provides a detailed experimental protocol for the synthesis of 2-chloro-5-nitropyridin-4-amine, a valuable intermediate in pharmaceutical and agrochemical research. The synthetic route involves the nitration of 2-chloropyridine-N-oxide, followed by subsequent chemical transformations. Direct nitration of 2-chloropyridin-4-amine is generally avoided due to the high reactivity of the amino group, which can lead to undesired side products and decomposition under strong acidic and oxidative conditions. The presented protocol is based on established and reliable methodologies.

Experimental Data Summary

The following table summarizes the key quantitative data for the nitration step of 2-chloropyridine-N-oxide.

| Parameter | Value | Reference |

| Starting Material | 2-chloropyridine-N-oxide | [1][2] |

| Nitrating Agent | Mixed acid (Concentrated Nitric Acid and Sulfuric Acid) or Nitrosonitric acid in Sulfuric Acid | [1][2] |

| Molar Ratio (Substrate:Nitrating Agent) | 1:1.2 - 1.5 (for nitrosonitric acid) | [1] |

| Reaction Temperature | -10°C to 70°C | [1] |

| Reaction Time | 3 - 13 hours | [1][3] |

| Solvent | Sulfuric Acid | [1][3] |

| Work-up | Quenching in ice water, neutralization with NaOH | [1] |

Experimental Protocol

This protocol details the synthesis of 2-chloro-4-nitropyridine-N-oxide, a key intermediate.

Materials:

-

2-chloropyridine-N-oxide

-

Concentrated Sulfuric Acid (98%)

-

Nitrosonitric acid or Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Hydroxide (50-65 wt.% aqueous solution)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloropyridine-N-oxide in concentrated sulfuric acid.

-

Cooling: Cool the mixture to a temperature between -10°C and 0°C using an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add nitrosonitric acid (or a pre-mixed solution of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture via a dropping funnel.[1] Maintain the temperature of the reaction mixture between 0°C and 5°C during the addition.

-

Initial Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for 20-30 minutes.[1]

-

Warming and Reaction: Gradually warm the reaction mixture to 60-70°C and maintain this temperature for 3-4 hours.[1] Alternatively, the reaction can be stirred at a lower temperature (e.g., 20°C) for a longer duration (e.g., 13 hours).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25°C).[1] Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

Neutralization: Control the temperature of the quenched mixture to below 25°C.[1] Slowly add a 50-65 wt.% aqueous sodium hydroxide solution to neutralize the acid and adjust the pH to 8.0-9.0.[1] A solid precipitate should form.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water and dry it to a constant weight. The resulting product is 2-chloro-4-nitropyridine-N-oxide.

Experimental Workflow Diagram

Caption: Workflow for the nitration of 2-chloropyridine-N-oxide.

References

Application Notes: 2-Chloro-5-nitropyridin-4-amine as a Versatile Building Block for Heterocyclic Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitropyridin-4-amine is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant therapeutic potential. Its unique structural features, including a reactive chlorine atom, an electron-withdrawing nitro group, and a nucleophilic amino group, make it an exceptionally versatile scaffold for constructing complex molecular architectures. This application note focuses on the utility of 2-chloro-5-nitropyridin-4-amine in the synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocycles renowned for their activity as kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases.

The strategic placement of reactive sites on the pyridine ring allows for sequential and regioselective reactions, enabling the efficient construction of compound libraries for drug discovery. The pyrazolo[3,4-b]pyridine core, in particular, has been identified as a "privileged scaffold" due to its ability to interact with the ATP-binding site of various kinases. By modifying the substituents on this core, researchers can fine-tune the potency and selectivity of these inhibitors.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A key application of 2-chloro-5-nitropyridin-4-amine is in the synthesis of 3-amino-5-nitropyrazolo[3,4-b]pyridines through a cyclocondensation reaction with hydrazine. This intermediate serves as a versatile platform for further functionalization to generate potent kinase inhibitors.

Experimental Workflow for the Synthesis of a Pyrazolo[3,4-b]pyridine Intermediate

Caption: Synthetic route from 2-chloro-5-nitropyridin-4-amine to a functionalized pyrazolo[3,4-b]pyridine.

Application in Kinase Inhibitor Synthesis

The pyrazolo[3,4-b]pyridine scaffold derived from 2-chloro-5-nitropyridin-4-amine has been successfully employed in the development of inhibitors for various kinases, including Janus kinases (JAKs). JAKs are critical components of signaling pathways that regulate immune responses and cell growth. Dysregulation of JAK signaling is implicated in numerous autoimmune diseases and cancers.

Janus Kinase (JAK) Signaling Pathway

Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.

Quantitative Data

The following table summarizes the reaction yield for the synthesis of the pyrazolo[3,4-b]pyridine intermediate and the biological activity of a representative kinase inhibitor derived from this scaffold.

| Compound Name | Starting Material | Reaction | Yield (%) | Target Kinase | IC50 (nM) |

| 3-Amino-5-nitropyrazolo[3,4-b]pyridine | 2-Chloro-5-nitropyridin-4-amine | Cyclocondensation with Hydrazine | ~85 | - | - |

| Representative JAK2 Inhibitor | 3-Amino-5-nitropyrazolo[3,4-b]pyridine | Multi-step synthesis including C-N coupling | - | JAK2 | 8.5 - 12.2[1] |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-nitropyrazolo[3,4-b]pyridine

Materials:

-

2-Chloro-5-nitropyridin-4-amine

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser